molecular formula C12H18N2 B13537839 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine

2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine

Cat. No.: B13537839
M. Wt: 190.28 g/mol
InChI Key: IGRDWQNKTMACIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine is an organic compound that features a pyrrolidine ring attached to a phenyl group via an ethanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine typically involves the reaction of 2-bromo-1-phenylethan-1-amine with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)ethan-1-amine: Similar structure but lacks the phenyl group.

    1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure with a phenyl group attached to the ethanamine linker.

Uniqueness

2-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine is unique due to the presence of both the pyrrolidine ring and the phenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C12H18N2/c13-8-7-11-5-1-2-6-12(11)14-9-3-4-10-14/h1-2,5-6H,3-4,7-10,13H2

InChI Key

IGRDWQNKTMACIY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.